3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide
Description
The compound 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide features a benzamide core substituted with a 4,6-dimethylpyrimidin-2-ylamino group and a 2-(thiazol-2-yl)ethyl side chain. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity. Its design leverages the pharmacophoric features of pyrimidine (a common motif in kinase inhibitors) and thiazole (known for antimicrobial properties) .
Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-10-13(2)22-18(21-12)23-15-5-3-4-14(11-15)17(24)20-7-6-16-19-8-9-25-16/h3-5,8-11H,6-7H2,1-2H3,(H,20,24)(H,21,22,23) |
InChI Key |
OBEAURFYASWOLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCCC3=NC=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling with the benzamide moiety. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its reactivity and properties.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(2-(thiazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The target compound’s benzamide core distinguishes it from analogs with alternative scaffolds, such as benzothiazole or acetamide. Key comparisons include:
N-(4,6-Dimethylpyrimidin-2-yl)-1,3-benzothiazol-2-amine ()
- Core : Benzothiazole instead of benzamide.
- Substituents : Direct linkage of the 4,6-dimethylpyrimidin-2-yl group to benzothiazole.
- Properties : Exhibits strong intermolecular N–H⋯N hydrogen bonding, forming centrosymmetric dimers. Melting point: 513 K .
- Implications : The benzothiazole core may enhance rigidity and π-π stacking compared to the benzamide in the target compound.
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide (33) ()
- Core : Acetamide with a thioether linkage.
- Substituents : Propargyloxybenzyl and thiazolyl groups.
- Activity: Acts as a dual Sirt2/HDAC6 inhibitor (98% yield synthesis). The thioether linkage may reduce hydrogen-bonding capacity compared to the amino group in the target compound .
N-(Benzo[d]thiazol-2-yl)benzamide ()
Structural and Electronic Effects
- Hydrogen Bonding: The amino group in the target compound facilitates N–H⋯N hydrogen bonds (analogous to ), whereas thioether or ether linkages in analogs (e.g., ) limit such interactions .
- Thiazole’s sulfur atom introduces electronegativity, affecting binding affinity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Crystallography: Analogs like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine () show intramolecular hydrogen bonding, suggesting the target compound’s pyrimidine-amino group could stabilize similar interactions .
- Drug-Likeness : The thiazole-ethyl side chain may improve bioavailability compared to bulkier substituents (e.g., propargyloxy in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
